molecular formula C10H8BrNO2 B8124602 Methyl 6-bromoindolizine-1-carboxylate

Methyl 6-bromoindolizine-1-carboxylate

Cat. No.: B8124602
M. Wt: 254.08 g/mol
InChI Key: OFXUNJZHIYKHLX-UHFFFAOYSA-N
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Description

Methyl 6-bromoindolizine-1-carboxylate is a chemical compound belonging to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromoindolizine-1-carboxylate typically involves the bromination of indolizine derivatives. One common method is the reaction of indolizine with bromine in the presence of a suitable solvent, such as acetic acid, to yield the desired brominated product. The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. These processes are designed to optimize reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromoindolizine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indolizine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

Methyl 6-bromoindolizine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-bromoindolizine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloroindolizine-1-carboxylate
  • Methyl 6-fluoroindolizine-1-carboxylate
  • Methyl 6-iodoindolizine-1-carboxylate

Uniqueness

Methyl 6-bromoindolizine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific synthetic applications .

Properties

IUPAC Name

methyl 6-bromoindolizine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)8-4-5-12-6-7(11)2-3-9(8)12/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXUNJZHIYKHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC(=CN2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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